4-Methoxypicolinohydrazide

Description

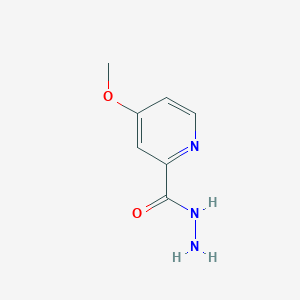

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKICRDCJQXTGMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449554 | |

| Record name | 4-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-18-8 | |

| Record name | 4-Methoxypyridine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Methoxybenzoylhydrazones and their Antiglycation Activity

Disclaimer: Publicly available scientific literature and databases lack specific technical information regarding the synthesis, biological activity, and experimental protocols for 4-Methoxypicolinohydrazide (CAS number 106690-38-4). Therefore, this guide provides an in-depth analysis of a closely related and well-researched class of compounds: 4-Methoxybenzoylhydrazones . The information presented herein is based on a study evaluating their synthesis and antiglycation activity.

Introduction to 4-Methoxybenzoylhydrazones

4-Methoxybenzoylhydrazones are a class of organic compounds characterized by a hydrazone functional group linking a 4-methoxybenzoyl moiety to various aromatic aldehydes. These compounds have garnered interest in medicinal chemistry due to their diverse biological activities. This guide focuses on their potential as inhibitors of protein glycation, a non-enzymatic process implicated in diabetic complications and aging.

Quantitative Data: Antiglycation Activity

The antiglycation potential of a series of 4-methoxybenzoylhydrazone derivatives was evaluated using an in vitro assay. The results, expressed as IC50 values, are summarized in the table below. Rutin (IC50 = 294.46 ± 1.50 µM) was used as the standard inhibitor for comparison.[1][2][3][4][5]

| Compound ID | Substituent on Aldehyde Ring | IC50 (µM) ± SEM | Activity Compared to Standard (Rutin) |

| 1 | 2,4,6-Trihydroxy | 216.52 ± 4.2 | More Potent |

| 6 | 2,4-Dihydroxy | 227.75 ± 0.53 | More Potent |

| 7 | 3,5-Dihydroxy | 242.53 ± 6.1 | More Potent |

| 11 | 4-Hydroxy-3-methoxy | 287.79 ± 1.59 | More Potent |

| 3 | 2,3-Dihydroxy | 289.58 ± 2.64 | More Potent |

| 4 | 3,4-Dihydroxy | 307.1 ± 6.08 | Comparable |

| 8 | 4-Hydroxy | 347.62 ± 5.8 | Less Potent |

| 2 | 2,3,4-Trihydroxy | 394.76 ± 3.35 | Less Potent |

| 12 | 3-Hydroxy-4-methoxy | 399.90 ± 7.9 | Less Potent |

| 5 | 2,5-Dihydroxy | 420.40 ± 3.3 | Less Potent |

| 17 | Furan-2-yl | 474.97 ± 19.14 | Less Potent |

| 14 | Pyridin-3-yl | 649.18 ± 18.5 | Weak |

| 10 | 4-Methoxy | 657.75 ± 14.0 | Weak |

| 15 | Pyridin-4-yl | 748.71 ± 7.8 | Weak |

| 9, 13, 16, 18-30 | Various | Not Active | Inactive |

Experimental Protocols

Synthesis of 4-Methoxybenzoylhydrazones

A two-step synthesis is employed for the preparation of 4-methoxybenzoylhydrazones.[1]

Step 1: Synthesis of 4-Methoxybenzohydrazide

-

Methyl 4-methoxybenzoate (10 g) is refluxed with hydrazine hydrate (10 mL) in methanol (25 mL) for 6 hours.[2]

-

The excess hydrazine and methanol are evaporated under reduced pressure to yield the crude product.

-

The crude 4-methoxybenzohydrazide is recrystallized from methanol to obtain the pure compound.

Step 2: General Procedure for the Synthesis of 4-Methoxybenzoylhydrazone Derivatives (1-30)

-

A mixture of 4-methoxybenzohydrazide (2 mmol) and a substituted aromatic aldehyde (2 mmol) is refluxed in methanol.

-

A catalytic amount of acetic acid is added to the reaction mixture.

-

The reaction is refluxed for 3 to 4 hours.[1]

-

Upon completion, the solvent is evaporated under vacuum.

-

The resulting crude product is recrystallized from methanol to yield the pure 4-methoxybenzoylhydrazone derivative.

In Vitro Antiglycation Activity Assay

The inhibitory effect of the synthesized compounds on protein glycation is determined using a bovine serum albumin (BSA)-methylglyoxal (MGO) model.

-

A reaction mixture is prepared containing bovine serum albumin (BSA) (10 mg/mL), methylglyoxal (MGO) (14 mM), and the test compound (at various concentrations) in a 0.1 M phosphate buffer (pH 7.4).

-

The mixture is incubated at 37 °C for 7 days.

-

After incubation, the formation of advanced glycation end products (AGEs) is measured spectrofluorometrically at an excitation wavelength of 330 nm and an emission wavelength of 440 nm.

-

The percentage inhibition of glycation is calculated, and the IC50 value for each compound is determined.

-

Rutin is used as a positive control.

Visualizations

Synthesis Workflow

The general synthetic route for the preparation of 4-methoxybenzoylhydrazones is depicted below.

Structure-Activity Relationship (SAR) Logic

The antiglycation activity of 4-methoxybenzoylhydrazones is influenced by the number and position of hydroxyl substituents on the aldehyde-derived phenyl ring.

References

- 1. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 4-Methoxybenzoylhydrazone Derivatives and Evaulation of Their Antiglycation Activity [benthamopenarchives.com]

- 4. Synthesis of 4-methoxybenzoylhydrazones and evaluation of their antiglycation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamopen.com [benthamopen.com]

An In-depth Technical Guide on 4-Methoxy-pyridine-2-carboxylic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-pyridine-2-carboxylic acid hydrazide, also known as 4-methoxypicolinohydrazide, is a heterocyclic organic compound.[1] Its structure, featuring a pyridine ring substituted with a methoxy group and a hydrazide functional group, makes it a valuable building block in medicinal chemistry and drug discovery. Hydrazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 4-Methoxy-pyridine-2-carboxylic acid hydrazide, with a focus on technical details relevant to research and development.

Physicochemical Properties

Detailed experimental data for 4-Methoxy-pyridine-2-carboxylic acid hydrazide is not extensively available in published literature. However, based on its chemical structure and data from commercial suppliers, the following properties can be summarized.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₂ | [1][2] |

| Molecular Weight | 167.17 g/mol | [1][2] |

| CAS Number | 187973-33-0 | |

| Appearance | Solid (form) | [1] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| pKa | Not reported |

Note: The lack of publicly available, experimentally determined data for properties such as melting point, boiling point, and solubility necessitates that these be determined empirically for any specific application.

Synthesis and Reactivity

The synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrazide typically proceeds via the reaction of a corresponding ester, such as methyl 4-methoxy-pyridine-2-carboxylate, with hydrazine hydrate. This is a standard and widely used method for the preparation of hydrazides.

A general experimental protocol for this type of reaction is as follows:

Experimental Protocol: Synthesis of a Hydrazide from an Ester

-

Reaction Setup: A solution of the starting ester (1 equivalent) in a suitable solvent, such as ethanol or methanol, is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Hydrazine Hydrate: Hydrazine hydrate (typically a molar excess, e.g., 3-5 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or water) to yield the pure hydrazide.

The hydrazide functional group is a versatile synthon in organic chemistry. It can undergo a variety of reactions, most notably condensation with aldehydes and ketones to form hydrazones. These hydrazones are often the basis for the synthesis of more complex heterocyclic systems and are frequently investigated for their biological activities.

Figure 1: General synthesis pathway for 4-Methoxy-pyridine-2-carboxylic acid hydrazide and its subsequent reaction to form hydrazone derivatives.

Potential Biological Activities and Applications

While no specific biological activities have been reported for 4-Methoxy-pyridine-2-carboxylic acid hydrazide itself, the broader class of pyridine carboxylic acid hydrazides and their hydrazone derivatives are known to possess a wide range of pharmacological properties. These include:

-

Antitubercular Activity: Isoniazid, a hydrazide of isonicotinic acid, is a frontline drug for the treatment of tuberculosis. The structural similarity suggests that derivatives of 4-Methoxy-pyridine-2-carboxylic acid hydrazide could be investigated for similar activity.

-

Antibacterial and Antifungal Activity: Many hydrazone derivatives of various heterocyclic carboxylic acid hydrazides have demonstrated potent activity against a range of bacterial and fungal strains.

-

Anticancer Activity: Some studies have reported on the anticancer potential of pyridine-based hydrazone compounds.

-

Anti-inflammatory and Analgesic Activity: These activities have also been observed in this class of compounds.

The methoxy substituent on the pyridine ring can influence the compound's lipophilicity and electronic properties, which in turn can modulate its biological activity and pharmacokinetic profile. Therefore, 4-Methoxy-pyridine-2-carboxylic acid hydrazide serves as a key intermediate for the synthesis of novel compounds for screening in various drug discovery programs.

Figure 2: Workflow illustrating the use of 4-Methoxy-pyridine-2-carboxylic acid hydrazide as a core structure for generating diverse derivatives for biological screening.

Safety Information

Based on available supplier data, 4-Methoxy-pyridine-2-carboxylic acid hydrazide is classified with the GHS07 pictogram and has a "Warning" signal word. The hazard statement H302 indicates that it is harmful if swallowed.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Conclusion

4-Methoxy-pyridine-2-carboxylic acid hydrazide is a chemical intermediate with significant potential for the development of novel therapeutic agents. While specific experimental data for this compound is sparse in the public domain, its synthesis and reactivity follow well-established chemical principles for hydrazides. Its structural similarity to other biologically active pyridine hydrazides makes it an attractive starting material for medicinal chemistry research. Further investigation into the synthesis of its derivatives and their subsequent biological evaluation is warranted to explore its full potential in drug discovery. Researchers working with this compound should be prepared to determine its key physicochemical properties experimentally as part of their research and development process.

References

An In-depth Technical Guide to the Synthesis of 4-Methoxypicolinohydrazide Starting Materials

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-methoxypicolinohydrazide, a key building block in pharmaceutical research and development. This document outlines the synthesis of its crucial precursors, including 4-methoxypicolinonitrile, 4-methoxypicolinic acid, and methyl 4-methoxypicolinate, providing detailed experimental protocols and quantitative data to facilitate laboratory synthesis.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its utility as a scaffold in the synthesis of various biologically active molecules. Its preparation typically involves a multi-step synthesis commencing from readily available starting materials. This guide details the most common and efficient synthetic routes, focusing on the transformation of 4-methoxypicolinonitrile through hydrolysis and esterification to yield the hydrazide.

Synthetic Pathways

The most prevalent synthetic route to this compound begins with 4-methoxypicolinonitrile. This pathway involves the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification, and finally, reaction with hydrazine hydrate to form the desired hydrazide.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound, based on established chemical transformations for analogous pyridine derivatives.

| Step | Reaction | Starting Material | Key Reagents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Hydrolysis | 4-Methoxypicolinonitrile | Sulfuric Acid, Water | 4-6 | Reflux (approx. 100) | 85-95 |

| 2 | Esterification | 4-Methoxypicolinic Acid | Methanol, Sulfuric Acid | 8-12 | Reflux (approx. 65) | 80-90 |

| 3 | Hydrazinolysis | Methyl 4-Methoxypicolinate | Hydrazine Hydrate | 2-4 | Reflux | 90-98 |

Experimental Protocols

The following protocols are based on established and widely accepted chemical transformations for analogous pyridine derivatives and provide a detailed methodology for the synthesis of this compound and its precursors.[1]

Step 1: Synthesis of 4-Methoxypicolinic Acid from 4-Methoxypicolinonitrile (Hydrolysis)

This procedure outlines the hydrolysis of the nitrile group of 4-methoxypicolinonitrile to yield 4-methoxypicolinic acid.

Materials:

-

4-Methoxypicolinonitrile

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Sodium Hydroxide solution (for neutralization)

-

Thin-Layer Chromatography (TLC) plates

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-methoxypicolinonitrile in an aqueous solution of sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux and maintain for 4-6 hours.

-

Monitor the progress of the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature in an ice bath.

-

Carefully neutralize the mixture with a suitable base, such as a concentrated sodium hydroxide solution, to precipitate the crude 4-methoxypicolinic acid.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold deionized water to remove any remaining salts.

-

Dry the product under vacuum to yield 4-methoxypicolinic acid.

Step 2: Synthesis of Methyl 4-Methoxypicolinate from 4-Methoxypicolinic Acid (Fischer Esterification)

This protocol details the esterification of 4-methoxypicolinic acid to its corresponding methyl ester.[1]

Materials:

-

4-Methoxypicolinic Acid

-

Methanol

-

Concentrated Sulfuric Acid (catalytic amount)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Sodium Sulfate

-

Organic solvent (e.g., ethyl acetate)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve 4-methoxypicolinic acid in an excess of methanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl 4-methoxypicolinate.

-

The product can be further purified by column chromatography if necessary.

Step 3: Synthesis of this compound from Methyl 4-Methoxypicolinate (Hydrazinolysis)

This final step describes the conversion of the methyl ester to the desired hydrazide.

Materials:

-

Methyl 4-Methoxypicolinate

-

Hydrazine Hydrate

-

Ethanol (or another suitable alcohol)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Dissolve methyl 4-methoxypicolinate in a suitable alcohol, such as ethanol, in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the product with a small amount of cold ethanol and dry under vacuum.

Conclusion

The synthetic pathways and experimental protocols detailed in this guide provide a robust framework for the laboratory-scale production of this compound. By starting with commercially available 4-methoxypicolinonitrile, researchers can efficiently synthesize this valuable intermediate for applications in drug discovery and development. The provided quantitative data and step-by-step instructions are intended to support the successful and reproducible synthesis of this important chemical entity.

References

4-Methoxypicolinohydrazide chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4-Methoxypicolinohydrazide, including its chemical structure, IUPAC name, and physicochemical properties. It also details a plausible experimental protocol for its synthesis and presents a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is a pyridine derivative characterized by a methoxy group at the 4-position and a hydrazide group at the 2-position of the pyridine ring.

Chemical Structure:

IUPAC Name: 4-methoxypyridine-2-carbohydrazide[1]

Synonyms: this compound, 4-Methoxy-pyridine-2-carboxylic acid hydrazide

Physicochemical and Quantitative Data

Detailed experimental data for this compound is not extensively available in public literature. The following table summarizes the key known identifiers and computed properties for this compound. For context, physicochemical properties of the related starting material, 4-methoxypyridine, are also provided.

| Property | Value | Source |

| This compound | ||

| CAS Number | 187973-18-8 | [1] |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| SMILES | COc1ccnc(c1)C(=O)NN | [1] |

| 4-Methoxypyridine (Starting Material) | ||

| Melting Point | 4 °C | [2] |

| Boiling Point | 191 °C | [2] |

| Density | 1.075 g/cm³ | [2] |

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl 4-methoxypicolinate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-methoxypicolinate (1 equivalent) in ethanol (20 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (3 equivalents) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 30 minutes to promote crystallization of the product.

-

Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified this compound in a desiccator under vacuum to obtain the final product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on similar pyridine carbohydrazide derivatives suggests potential applications as anticonvulsant agents; however, the specific biological profile of the 4-methoxy substituted compound remains to be investigated.[3]

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

References

A Technical Guide to the Biological Activities of Picolinohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological activities of picolinohydrazide derivatives. The document summarizes key findings from various studies, focusing on anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. Detailed experimental methodologies, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

Introduction to Picolinohydrazide Derivatives

Picolinohydrazide, a derivative of picolinic acid, and its subsequent derivatives form a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The core structure, featuring a pyridine ring linked to a hydrazide group, provides a versatile scaffold for chemical modifications, leading to a wide array of molecules with diverse biological activities. The presence of multiple hydrogen bond donors and acceptors, along with the aromatic pyridine ring, allows for varied interactions with biological targets. This has led to the exploration of picolinohydrazide derivatives as potential therapeutic agents for a range of diseases.

Anticancer Activity

Picolinohydrazide and its related derivatives, such as picolinamides and hydrazones, have demonstrated notable anticancer properties. A primary mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various picolinamide and hydrazone derivatives against several human cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 7h | Picolinamide | A549 (Lung) | - | [1] |

| 9a | Picolinamide | A549 (Lung) | - | [1] |

| 9l | Picolinamide | A549 (Lung) | - | [1] |

| 7h | Picolinamide | Panc-1 (Pancreatic) | Significant cell death | [1] |

| 7h | Picolinamide | OVCAR-3 (Ovarian) | Significant cell death | [1] |

| 7h | Picolinamide | HT29 (Colon) | Significant cell death | [1] |

| 7h | Picolinamide | 786-O (Renal) | Significant cell death | [1] |

| 3h | Hydrazide-hydrazone | PC-3 (Prostate) | 1.32 | [2] |

| 3h | Hydrazide-hydrazone | MCF-7 (Breast) | 2.99 | [2] |

| 3h | Hydrazide-hydrazone | HT-29 (Colon) | 1.71 | [2] |

| 3a | Quinoline-based dihydrazone | BGC-823 (Gastric) | 7.01 - 34.32 | [3] |

| 3b | Quinoline-based dihydrazone | BEL-7402 (Hepatoma) | 7.016 | [3] |

| 3c | Quinoline-based dihydrazone | MCF-7 (Breast) | 7.05 | [3] |

| 3d | Quinoline-based dihydrazone | A549 (Lung) | - | [3] |

Note: "-" indicates that the specific IC50 value was not provided in the abstract, but the compound was highlighted as having significant activity.

Mechanism of Action: VEGFR-2 Inhibition Signaling Pathway

The inhibition of VEGFR-2 by picolinamide derivatives blocks the downstream signaling cascade that promotes angiogenesis. Upon binding of Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a series of intracellular signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[4][5] Picolinamide-based inhibitors can interfere with the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to evaluate the anticancer activity of picolinohydrazide derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The picolinohydrazide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with the vehicle only.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Antimicrobial Activity

Several picolinohydrazide derivatives, particularly hydrazones, have been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various hydrazone derivatives against different microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |

| Nitrofurazone Analogue 38 | Hydrazide-hydrazone | Staphylococcus epidermidis ATCC 12228 | < 1 | [6] |

| Nitrofurazone Analogue 45 | Hydrazide-hydrazone | Staphylococcus aureus ATCC 25923 | < 1 | [6] |

| Pyrazoline Derivative 5 | Pyrazoline | Staphylococcus aureus | 64 | [7] |

| Pyrazoline Derivative 19 | Pyrazoline | Staphylococcus aureus | 64 | [7] |

| Pyrazoline Derivative 24 | Pyrazoline | Staphylococcus aureus | 64 | [7] |

| Pyrazoline Derivative 19 | Pyrazoline | Pseudomonas aeruginosa | - | [7] |

| Pyrazoline Derivative 22 | Pyrazoline | Pseudomonas aeruginosa | - | [7] |

| Pyrazoline Derivative 22 | Pyrazoline | Candida albicans | 64 | [7] |

| Pyrazoline Derivative 26 | Pyrazoline | Candida albicans | 64 | [7] |

| Pyrazole Analogue 3 | Pyrazole | Escherichia coli | 0.25 | [8] |

| Pyrazole Analogue 4 | Pyrazole | Streptococcus epidermidis | 0.25 | [8] |

| Pyrazole Analogue 2 | Pyrazole | Aspergillus niger | 1 | [8] |

Note: "-" indicates that the compound was highlighted as having the best activity, but the specific MIC value was not provided in the abstract.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Compound Dilution: The picolinohydrazide derivatives are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Positive (microorganism in medium without the compound) and negative (medium only) growth controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, and 28-35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Anticonvulsant Activity

Derivatives of picolinic acid have shown promise as anticonvulsant agents. Their mechanism of action is often associated with the modulation of GABAergic neurotransmission.

Quantitative Anticonvulsant Data

The following table summarizes the median effective dose (ED₅₀) of picolinic acid derivatives in preclinical models of seizures.

| Compound ID | Derivative Type | Seizure Model | ED₅₀ (mg/kg) | Reference |

| Pic-2-F-BZA (7) | Picolinic acid amide | Not Specified | Most effective of series | [10] |

| Quinazoline analogue III | Quinazoline | PTZ-induced clonic convulsion | 73.1 | [11] |

| Quinazoline analogue IV | Quinazoline | PTZ-induced clonic convulsion | 11.79 | [11] |

Mechanism of Action: GABAA Receptor Modulation

The gamma-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system. Upon binding of GABA, the receptor's chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, which reduces its excitability. Many anticonvulsant drugs, including benzodiazepines, act as positive allosteric modulators of the GABAA receptor, enhancing the effect of GABA. Some hydrazone and quinazoline derivatives are thought to act in a similar manner, binding to the receptor and increasing the frequency or duration of channel opening in the presence of GABA, thereby potentiating the inhibitory signal and suppressing seizure activity.[12][13]

Experimental Protocol: Anticonvulsant Screening

The anticonvulsant potential of picolinohydrazide derivatives is typically evaluated in rodent models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

-

Animal Models: Adult mice or rats are used for these studies.

-

Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses.

-

Maximal Electroshock (MES) Test: This test is a model for generalized tonic-clonic seizures. A brief electrical stimulus is delivered through corneal or ear-clip electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is considered a positive result.

-

Pentylenetetrazole (PTZ) Test: This test is a model for myoclonic and absence seizures. A convulsant dose of PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.). The compound is considered effective if it prevents or delays the onset of clonic or tonic seizures.

-

Data Analysis: The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is calculated using probit analysis. Neurotoxicity is also assessed, often using the rotarod test, to determine the dose that causes motor impairment in 50% of the animals (TD₅₀). The protective index (PI = TD₅₀/ED₅₀) is then calculated to assess the compound's margin of safety.[14]

Anti-inflammatory Activity

Certain pyrazole derivatives, which can be synthesized from hydrazide precursors, have shown significant anti-inflammatory properties.

Quantitative Anti-inflammatory Data

The following table shows the in vitro and in vivo anti-inflammatory activity of some pyrazole derivatives.

| Compound ID | Derivative Type | Assay | IC50 (µM) or % Inhibition | Reference |

| Pyrazole Analogue 4 | Pyrazole | Carrageenan-induced paw edema | Better than standard | [8] |

| Pyridazinone Derivative 5a | Pyridazinone | COX-2 Inhibition | 0.77 | [15] |

| Pyridazinone Derivative 5f | Pyridazinone | COX-2 Inhibition | 1.89 | [15] |

| Pyrazoline Derivative 2g | Pyrazoline | Lipoxygenase Inhibition | 80 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Model: Wistar or Sprague-Dawley rats are typically used.

-

Compound Administration: The test compounds are administered orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 0.1 mL of a 1% solution), is administered into the hind paw of each rat.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema for each group is calculated by comparing the increase in paw volume of the treated groups with that of the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[16]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel picolinohydrazide derivatives.

Conclusion

Picolinohydrazide derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents warrants further investigation. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and mechanistic insights, is intended to serve as a valuable resource for researchers and drug development professionals working to advance these compounds towards clinical applications. Future studies should focus on optimizing the therapeutic indices of these derivatives and elucidating their mechanisms of action in greater detail.

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of GABAA Receptor Gene Expression and Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. wjbphs.com [wjbphs.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi-res.com [mdpi-res.com]

- 14. frontiersin.org [frontiersin.org]

- 15. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxypicolinohydrazide: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazide-hydrazone derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Among these, the picolinohydrazide scaffold, a pyridine-based hydrazide, has garnered considerable attention. This technical guide focuses on the 4-methoxypicolinohydrazide core, exploring its synthesis, derivatization, and its promising role in the development of novel therapeutic agents. While specific biological data for this compound itself is limited in publicly available literature, this guide will leverage data from closely related analogs to highlight the potential of this chemical moiety in anticancer, antitubercular, and antiviral research.

Synthesis of the this compound Core and its Derivatives

The synthesis of this compound and its subsequent hydrazone derivatives typically follows a two-step process. The first step involves the formation of the hydrazide from a corresponding ester, and the second is the condensation with an aldehyde or ketone to yield the hydrazone.

Step 1: Synthesis of this compound

The synthesis of the this compound core starts from 4-methoxypicolinic acid. The acid is first esterified, commonly to its methyl or ethyl ester, and then reacted with hydrazine hydrate.

Experimental Protocol: General Procedure for the Synthesis of Picolinohydrazides

A general method for synthesizing picolinohydrazides involves the reaction of the corresponding picolinate ester with hydrazine hydrate.

-

Esterification of 4-Methoxypicolinic Acid: 4-Methoxypicolinic acid is dissolved in an excess of methanol or ethanol. A catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours. After cooling, the solvent is removed under reduced pressure. The residue is neutralized with a base, and the ester is extracted with an organic solvent.

-

Hydrazinolysis of the Ester: The synthesized methyl or ethyl 4-methoxypicolinate is dissolved in a suitable solvent like ethanol. An excess of hydrazine hydrate is added to the solution. The reaction mixture is refluxed for several hours until the starting ester is consumed (monitored by TLC). Upon cooling, the this compound product often precipitates and can be collected by filtration and recrystallized.

Step 2: Synthesis of 4-Methoxypicolinohydrazone Derivatives

The hydrazide group of this compound can be readily condensed with a variety of aldehydes and ketones to form a diverse library of hydrazone derivatives.

Experimental Protocol: General Procedure for the Synthesis of Hydrazide-Hydrazones

The following is a general protocol for the synthesis of hydrazide-hydrazone derivatives:

-

Dissolve 1 mmol of this compound in a suitable solvent, such as ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Add 1 mmol of the desired aldehyde or ketone to the reaction mixture.

-

Reflux the mixture for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The hydrazone product often precipitates out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.

Workflow for the Synthesis of 4-Methoxypicolinohydrazone Derivatives

The Enigmatic Profile of 4-Methoxypicolinohydrazide: A Search for Its Scientific History

Despite its availability from commercial chemical suppliers, a comprehensive review of scientific literature and patent databases reveals a notable absence of published research on the discovery, history, and biological activity of 4-Methoxypicolinohydrazide (CAS Number: 187973-18-8). This scarcity of information precludes the creation of an in-depth technical guide with detailed experimental protocols, quantitative data, and pathway analyses as requested.

This investigation into the scientific background of this compound involved extensive searches of scholarly databases, chemical repositories, and patent archives. The inquiry aimed to uncover primary and secondary research articles detailing its synthesis, characterization, and any exploration of its pharmacological or biological properties. However, these searches did not yield any specific studies focused on this particular molecule.

While the compound is listed by several chemical vendors, the provided information is limited to basic physicochemical properties such as its molecular formula (C₇H₉N₃O₂) and molecular weight (167.17 g/mol ). No associated research articles, citations, or application notes were found to be linked to these commercial listings.

It is not uncommon for chemical entities to be synthesized and made commercially available without extensive accompanying public research. This can occur for several reasons:

-

Inclusion in Large Chemical Libraries: The compound may have been synthesized as part of a large library for high-throughput screening campaigns, where the results for individual "inactive" or unselected compounds are often not published.

-

Intermediate in Unpublished Synthesis: It might serve as an intermediate in a proprietary synthetic pathway that has not been disclosed in the public domain.

-

Novelty: this compound could be a relatively new compound with research yet to be published.

Insights from Structurally Related Compounds

In the absence of direct data, a brief examination of structurally related compounds can offer hypothetical context, though it must be emphasized that this does not represent data on this compound itself. Research on other picolinohydrazide and isonicotinohydrazide derivatives has shown a wide range of biological activities, including antimicrobial and antitubercular effects. For instance, isoniazid (isonicotinic acid hydrazide) is a cornerstone drug in the treatment of tuberculosis. Derivatives of the hydrazide scaffold are a common motif in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as scaffolds for further chemical modification.

Similarly, methoxy-substituted pyridine rings are present in numerous biologically active molecules, where the methoxy group can influence solubility, metabolic stability, and receptor binding affinity.

Conclusion

The core requirements of a technical guide—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this compound due to the current lack of publicly available scientific research. The discovery and history of this specific compound remain undocumented in accessible scientific literature and patent databases. Therefore, any in-depth analysis of its biological role or mechanism of action would be purely speculative. Further investigation would be contingent on the future publication of research that specifically addresses the synthesis and biological evaluation of this compound.

Spectroscopic Analysis of 4-Methoxypicolinohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Methoxypicolinohydrazide. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis based on established principles of organic spectroscopy and data from analogous structures. It serves as a practical resource for researchers in identifying and characterizing this compound and similar molecules.

Molecular Structure

Chemical Name: this compound CAS Number: 106690-38-4 Molecular Formula: C₇H₉N₃O₂ Molecular Weight: 167.17 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | s (broad) | 1H | -NH- (Amide) |

| ~8.3 | d | 1H | H-6 (Pyridine) |

| ~7.5 | d | 1H | H-3 (Pyridine) |

| ~7.0 | dd | 1H | H-5 (Pyridine) |

| ~4.4 | s (broad) | 2H | -NH₂ (Hydrazide) |

| 3.85 | s | 3H | -OCH₃ (Methoxy) |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (Amide) |

| ~163 | C-4 (Pyridine, C-OCH₃) |

| ~150 | C-2 (Pyridine, C-C=O) |

| ~148 | C-6 (Pyridine) |

| ~110 | C-5 (Pyridine) |

| ~108 | C-3 (Pyridine) |

| 55.5 | -OCH₃ (Methoxy) |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | N-H stretching (Amide and Hydrazide) |

| 3000 - 3100 | Medium | C-H stretching (Aromatic) |

| 2850 - 2950 | Medium | C-H stretching (Aliphatic, -OCH₃) |

| ~1660 | Strong, Sharp | C=O stretching (Amide I) |

| ~1600 | Medium | C=N stretching, C=C stretching (Pyridine ring) |

| ~1550 | Medium | N-H bending (Amide II) |

| 1250 - 1300 | Strong | C-O-C stretching (Asymmetric, Aryl ether) |

| 1020 - 1080 | Medium | C-O-C stretching (Symmetric, Aryl ether) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 167 | High | [M]⁺ (Molecular Ion) |

| 136 | Medium | [M - NHNH₂]⁺ |

| 108 | High | [M - CONHNH₂]⁺ |

| 78 | Medium | [C₅H₄N]⁺ (Pyridine fragment) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

For ¹³C NMR, proton decoupling is used to simplify the spectrum. A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, direct insertion probe or gas chromatography (GC-MS) can be used. For less stable compounds, soft ionization techniques like Electrospray Ionization (ESI) would be preferred.

-

Ionization: Ionize the sample using Electron Ionization (EI) at 70 eV. This method provides a characteristic fragmentation pattern.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between different spectroscopic techniques in structure elucidation.

In-depth Technical Guide: 4-Methoxypicolinohydrazide Mechanism of Action Hypothesis

To: Researchers, Scientists, and Drug Development Professionals

Subject: Hypothesis on the Mechanism of Action for 4-Methoxypicolinohydrazide

Executive Summary

This document outlines a hypothesized mechanism of action for the compound this compound. Extensive literature searches were conducted to gather data on its biological activity, potential cellular targets, and effects on signaling pathways. However, publicly available scientific literature and databases lack specific studies on the mechanism of action of this compound.

Therefore, this guide puts forth a theoretical framework based on the structural features of the molecule and the known mechanisms of similar chemical moieties. The primary hypothesis is that this compound acts as an inhibitor of a specific class of enzymes, potentially those involved in signal transduction or metabolic pathways. This hypothesis is predicated on the presence of a hydrazide group, a known pharmacophore in various enzyme inhibitors, and a methoxy-substituted picolinyl ring, which could confer target specificity.

This document will detail the proposed mechanism, suggest potential experimental approaches to validate this hypothesis, and provide a framework for future research into the therapeutic potential of this compound.

Introduction

This compound is a synthetic compound with a chemical structure suggestive of potential biological activity. The picolinohydrazide scaffold is present in a number of compounds with demonstrated pharmacological effects. However, the specific biological targets and the mechanism by which this compound exerts its effects remain uncharacterized. This guide aims to bridge this knowledge gap by proposing a testable hypothesis for its mechanism of action, thereby providing a foundation for further investigation.

Hypothesized Mechanism of Action: Enzyme Inhibition

Based on its chemical structure, we hypothesize that this compound functions as an enzyme inhibitor. This hypothesis is supported by the following points:

-

Hydrazide Moiety: The hydrazide functional group (-CONHNH2) is a key feature of many known enzyme inhibitors. Hydrazides can act as:

-

Competitive Inhibitors: By mimicking the natural substrate and binding to the enzyme's active site.

-

Non-competitive Inhibitors: By binding to an allosteric site and inducing a conformational change that reduces the enzyme's catalytic efficiency.

-

Uncompetitive Inhibitors: By binding to the enzyme-substrate complex.

-

Irreversible Inhibitors: By forming a covalent bond with the enzyme, often after enzymatic activation.

-

-

Picolinyl Ring: The methoxy-substituted picolinyl ring likely plays a crucial role in determining the compound's specificity for its target enzyme. The arrangement of the methoxy group and the nitrogen atom in the pyridine ring can influence binding affinity and selectivity through hydrogen bonding, hydrophobic interactions, and steric complementarity with the enzyme's binding pocket.

Potential Target Enzyme Classes

Given the structural features, potential enzyme targets for this compound could include:

-

Histone Deacetylases (HDACs): Some hydrazides are known HDAC inhibitors.

-

Monoamine Oxidases (MAOs): Hydrazide-containing compounds have been developed as MAO inhibitors.

-

Kinases: While less common, some kinase inhibitors possess hydrazide-like structures.

-

Metalloproteinases: The hydrazide group can chelate metal ions essential for the catalytic activity of these enzymes.

Proposed Experimental Validation

To test the hypothesis that this compound acts as an enzyme inhibitor, a series of experiments are proposed.

Initial Screening and Target Identification

Experimental Protocol:

-

Broad-Spectrum Kinase and Phosphatase Profiling:

-

Utilize commercially available kinase and phosphatase screening panels (e.g., services from Eurofins, Promega, or Reaction Biology).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Submit the compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases and phosphatases.

-

The assays are typically performed using radiometric, fluorescence, or luminescence-based methods to measure enzyme activity.

-

Data will be reported as a percentage of inhibition relative to a control.

-

-

HDAC and MAO Inhibition Assays:

-

Perform in vitro inhibition assays using commercially available kits (e.g., from Cayman Chemical or Abcam).

-

These kits typically provide the enzyme, substrate, and necessary buffers.

-

Prepare a dilution series of this compound.

-

Incubate the enzyme with varying concentrations of the compound before adding the substrate.

-

Measure the enzyme activity using a fluorometric or colorimetric plate reader.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Quantitative Data Presentation

The results from the initial screening and subsequent dose-response experiments should be summarized in a table for clear comparison.

| Enzyme Target | Assay Type | Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |

| Kinase A | Radiometric | 10 | Value | Value |

| Kinase B | Fluorescence | 10 | Value | Value |

| HDAC1 | Fluorometric | 1, 5, 10, 25, 50 | Values | Value |

| MAO-A | Fluorometric | 1, 5, 10, 25, 50 | Values | Value |

| MAO-B | Fluorometric | 1, 5, 10, 25, 50 | Values | Value |

Mechanism of Inhibition Studies

Once a primary target is identified, further experiments are needed to elucidate the specific mechanism of inhibition (competitive, non-competitive, etc.).

Experimental Protocol: Enzyme Kinetics

-

Enzyme Reaction Setup:

-

Prepare a series of reaction mixtures containing a fixed concentration of the target enzyme and varying concentrations of the substrate.

-

For each substrate concentration, prepare a set of reactions with different fixed concentrations of this compound (including a no-inhibitor control).

-

Initiate the reaction by adding the substrate.

-

Measure the initial reaction velocity (V₀) at each substrate and inhibitor concentration.

-

-

Data Analysis:

-

Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.

-

Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

-

Visualization of Hypothesized Pathways and Workflows

Hypothesized Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where this compound inhibits a key kinase, leading to downstream effects.

Caption: Hypothesized inhibition of a cytoplasmic kinase cascade by this compound.

Experimental Workflow for Target Validation

The following diagram outlines the logical flow of experiments to validate the hypothesized mechanism of action.

Commercial Suppliers and Research Applications of 4-Methoxypicolinohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-Methoxypicolinohydrazide, a key chemical intermediate for research and development. It includes a comparative table of suppliers, their product specifications, and a detailed, hypothetical experimental protocol for its application in the synthesis of a potential kinase inhibitor.

Commercial Availability and Specifications

This compound (CAS No. 106690-38-4) is a specialty chemical available from a select number of commercial suppliers. For research purposes, it is crucial to consider not only the availability but also the purity and formulation of the compound. The following table summarizes the product specifications from various identified suppliers to facilitate a comparative analysis for procurement.

| Supplier | Product Number | Purity | Formulation | Storage Conditions | Notes |

| Parchem | - | Request Quote | - | - | Bulk and various packaging options available. |

| Universal Biologicals | CS-0082310 | >95% | Solid | Room Temperature | Available in 1g quantities. |

| BLD Pharm | BD115378 | 97% | Solid | Room Temperature | - |

| Chem-Impex International | 25807 | >98% (TLC) | Solid | Room Temperature | - |

| Key Organics | SPB-00109 | >95% | Solid | Room Temperature | Part of their screening collection. |

| Ambeed | A291357 | 97% | Solid | Room Temperature | - |

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to request a certificate of analysis (CoA) for lot-specific data.

Hypothetical Research Application: Synthesis of a Novel Kinase Inhibitor

While specific research applications of this compound are not extensively documented in publicly available literature, its chemical structure, featuring a picolinohydrazide moiety, makes it a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity. Picolinamide derivatives, for instance, have been investigated as potent enzyme inhibitors.

The following section outlines a hypothetical experimental protocol for the synthesis of a novel kinase inhibitor, utilizing this compound as a key starting material. This protocol is based on established synthetic methodologies for related hydrazide compounds.

Experimental Protocol: Synthesis of a Pyrazolyl-Pyridine Derivative

This protocol describes a two-step synthesis of a potential kinase inhibitor, starting from the condensation of this compound with a dicarbonyl compound to form a pyrazole ring, followed by a Suzuki coupling to introduce a functional group.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol (absolute)

-

Glacial Acetic Acid

-

Aryl boronic acid (e.g., 4-fluorophenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxypyridine

-

To a solution of this compound (1.0 eq) in absolute ethanol, add the 1,3-dicarbonyl compound (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired pyrazole derivative.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Suzuki Coupling of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxypyridine with an Aryl Boronic Acid

-

In a round-bottom flask, combine the pyrazole derivative from Step 1 (1.0 eq), the aryl boronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

-

Add a mixture of 1,4-dioxane and water (4:1 v/v).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Heat the reaction mixture at 80-90 °C for 8-12 hours, or until the starting material is consumed as indicated by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point.

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To further illustrate the research application, the following diagrams, generated using the DOT language for Graphviz, depict the experimental workflow and a hypothetical signaling pathway where the synthesized inhibitor might act.

Caption: A flowchart illustrating the key stages in the synthesis of a potential kinase inhibitor.

Caption: A diagram showing the potential mechanism of action of the synthesized inhibitor on a generic kinase pathway.

This guide serves as a starting point for researchers interested in utilizing this compound. The provided information on suppliers and the detailed, albeit hypothetical, experimental protocol are intended to facilitate the design and execution of novel research in the field of medicinal chemistry and drug discovery.

Methodological & Application

Application Note: General Synthesis Strategy for 4-Methoxypicolinohydrazide

Abstract

This document outlines the general synthetic strategy for producing 4-Methoxypicolinohydrazide, a picolinohydrazide derivative of interest in medicinal chemistry and drug development. Picolinohydrazides are a class of compounds recognized for their wide range of biological activities and their utility as ligands in coordination chemistry.[1] The synthesis is conceptually approached as a two-step process involving the formation of an intermediate ester from 4-methoxypicolinic acid, followed by hydrazinolysis to yield the final hydrazide product. This document provides a generalized protocol suitable for a research setting.

Introduction

Picolinohydrazide and its derivatives are versatile scaffolds in pharmaceutical research due to their significant biological properties, which can include anti-inflammatory, antimicrobial, and anti-cancer activities.[2] The core structure allows for diverse functionalization, enabling the exploration of structure-activity relationships. This compound incorporates a methoxy group on the pyridine ring, which can modulate the compound's electronic and lipophilic properties.

The general synthesis of hydrazides can be achieved through various methods. A common and effective route is the reaction of an ester with hydrazine hydrate.[1] This method is often preferred due to its reliability and relatively straightforward reaction conditions. The synthesis of the precursor, 4-methoxypicolinic acid, serves as the starting point for this synthetic pathway.[3]

General Synthesis Pathway

The synthesis of this compound is typically conceptualized in two primary stages:

-

Esterification: The carboxylic acid group of 4-Methoxypicolinic acid is converted into a methyl or ethyl ester. This reaction is commonly achieved by refluxing the acid in the corresponding alcohol (methanol or ethanol) with a catalytic amount of strong acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using an agent like thionyl chloride, followed by reaction with an alcohol.[4][5]

-

Hydrazinolysis: The resulting 4-methoxypicolinate ester is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, the hydrazine displaces the alkoxy group of the ester to form the stable hydrazide product.[1]

Conceptual Experimental Protocol

Note: This protocol is a generalized overview and should not be performed without consulting detailed, peer-reviewed literature and adhering to all laboratory safety protocols.

Step 1: Esterification of 4-Methoxypicolinic Acid

The initial step involves the conversion of 4-methoxypicolinic acid to an appropriate ester, for instance, methyl 4-methoxypicolinate.

-

Objective: To prepare the ester intermediate necessary for hydrazinolysis.

-

General Procedure: 4-Methoxypicolinic acid is dissolved in an excess of an alcohol (e.g., methanol). A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the solution. The mixture is heated to reflux for a period sufficient to drive the reaction to completion, which is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the excess alcohol is removed under reduced pressure. The resulting residue is neutralized with a weak base, and the crude ester is extracted using an organic solvent. The product is then purified using standard laboratory techniques such as column chromatography.

Step 2: Hydrazinolysis of the Ester Intermediate

The purified ester is converted to the final hydrazide product.

-

Objective: To synthesize this compound.

-

General Procedure: The methyl 4-methoxypicolinate intermediate is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is added to the solution, typically in a slight molar excess.[1] The reaction mixture is then heated at reflux. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid crude product is then purified by recrystallization from an appropriate solvent system to yield pure this compound.

Data Presentation

The following table summarizes the conceptual inputs and outputs for the synthesis. Actual yields and properties should be determined experimentally.

| Step | Starting Material | Key Reagent | Product | Typical Yield (%) | Physical State |

| 1. Esterification | 4-Methoxypicolinic Acid | Methanol / H₂SO₄ | Methyl 4-Methoxypicolinate | 75 - 90 | Liquid / Solid |

| 2. Hydrazinolysis | Methyl 4-Methoxypicolinate | Hydrazine Hydrate | This compound | 80 - 95 | Crystalline Solid |

Visualization of Synthetic Workflow

The logical flow of the synthesis from the starting material to the final product is illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irl.umsl.edu [irl.umsl.edu]

Application Notes and Protocols for In Vitro Assays with 4-Methoxypicolinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypicolinohydrazide is a small molecule compound with potential applications in epigenetic research and drug discovery. Its chemical structure, featuring a hydrazide moiety, suggests it may act as an inhibitor of histone-modifying enzymes. This document provides detailed application notes and protocols for performing in vitro assays to characterize the activity of this compound, with a focus on its potential as a histone demethylase inhibitor.

Histone demethylases are crucial regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer.[1] The Jumonji C (JmjC) domain-containing histone demethylases, such as the KDM4 subfamily (which includes JMJD2A), are a major class of these enzymes that are targets for therapeutic intervention.[1][2] The protocols outlined below are designed to assess the inhibitory potential of this compound against histone demethylases, particularly JMJD2A.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in comparison to a known histone demethylase inhibitor, 2,4-pyridinedicarboxylic acid (2,4-PDCA). This data is illustrative and should be determined experimentally using the protocols provided.

| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| This compound | JMJD2A | AlphaLISA | To Be Determined | Experimental |

| 2,4-pyridinedicarboxylic acid (2,4-PDCA) | JMJD2E | MALDI-TOF MS | 1.4 | [3] |

| ML324 | KDM4B/E | Cellular Assay | Not specified | [4] |

| JIB-04 | KDM4A/B/C/E, KDM6B | Biochemical Assay | Not specified | [5] |

| IOX1 | KDM3A, KDM4A/C/D, KDM6B | Biochemical Assay | Not specified | [5] |

Mandatory Visualizations

Experimental Workflow for JMJD2A Inhibition Assay

Caption: Workflow for the in vitro inhibition assay of JMJD2A using AlphaLISA technology.

Signaling Pathway Modulated by Histone Demethylase Inhibitors

Caption: Inhibition of KDM4A by this compound can lead to increased H3K9me3 levels, de-repression of tumor suppressor genes, and subsequent anti-cancer effects.

Experimental Protocols

The following protocols are adapted from established methods for assaying JmjC domain-containing histone demethylases and can be used to evaluate the inhibitory activity of this compound.[6][7]

Protocol 1: In Vitro Histone Demethylase Inhibition Assay (AlphaLISA)

This protocol describes a homogeneous (no-wash) assay to measure the inhibition of a recombinant histone demethylase, such as JMJD2A. The assay detects the demethylation of a biotinylated histone peptide substrate.

Materials and Reagents:

-

Compound: this compound (dissolved in DMSO)

-

Enzyme: Recombinant human JMJD2A (KDM4A)

-

Substrate: Biotinylated histone H3 peptide (e.g., H3K9me3)

-

Cofactors: Fe(II) (as (NH₄)₂Fe(SO₄)₂·6H₂O), 2-oxoglutarate (α-KG), L-Ascorbic acid

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 0.01% Tween-20, 0.1% BSA

-

Detection Reagents: AlphaLISA anti-demethylated-histone Acceptor beads, Streptavidin-coated Donor beads

-

Assay Plates: 384-well, low-volume, white plates

-

Instrumentation: Microplate reader capable of AlphaScreen detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Create a serial dilution of the compound in DMSO.

-

Further dilute the compound series in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

-

Reaction Mixture Preparation (per well):

-

Prepare a master mix of Assay Buffer containing the enzyme (e.g., 0.1-1 µM final concentration), cofactors (e.g., 50 µM Fe(II), 1 mM L-Ascorbic acid), and the biotinylated histone peptide substrate (e.g., 0.5-2 µM final concentration).

-

Note: The optimal concentrations of enzyme and substrate should be determined empirically by performing a titration experiment.

-

-

Assay Protocol:

-

Add 2.5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control for inhibition (0% activity).

-

Initiate the reaction by adding 2.5 µL of the reaction mixture containing 2-oxoglutarate (e.g., 10-50 µM final concentration) to all wells.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Detection:

-

Add 5 µL of a solution containing the AlphaLISA Acceptor beads to each well.

-

Incubate in the dark at room temperature for 60 minutes.

-

Add 5 µL of a solution containing the Streptavidin-coated Donor beads to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Orthogonal Assay - Immunoblotting for Histone Methylation

This protocol can be used to confirm the results from the primary screen by directly visualizing changes in histone methylation levels in a cell-based assay.

Materials and Reagents:

-

Cell Line: A suitable human cell line (e.g., HEK293T, U2OS).

-

Compound: this compound (dissolved in DMSO).

-

Reagents for Cell Culture, Lysis, and Protein Quantification.

-

Antibodies: Primary antibodies specific for the methylated histone mark of interest (e.g., anti-H3K9me3) and a loading control (e.g., anti-Histone H3). HRP-conjugated secondary antibodies.

-